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An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Aminophenethyl
Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminophenethyl alcohol, also known as 2-(2-aminophenyl)ethanol, is a versatile
bifunctional organic compound featuring a primary amine and a primary alcohol attached to a
benzene ring in an ortho configuration. This unique arrangement of functional groups makes it
a valuable building block in synthetic organic chemistry, particularly for the synthesis of
nitrogen-containing heterocyclic compounds such as indolines and indoles, which are prevalent
scaffolds in pharmaceuticals and biologically active molecules. This guide provides a
comprehensive overview of its chemical properties, spectroscopic profile, and key reactivity
patterns, complete with experimental protocols and workflow visualizations.

Chemical and Physical Properties

2-Aminophenethyl alcohol is a light yellow to orange clear liquid at room temperature.[1] Its
bifunctional nature, containing both a hydrogen-bond donor (amine and alcohol) and acceptor
(amine and alcohol), influences its solubility and physical properties. It is generally soluble in
polar organic solvents like methanol and ethanol. While specific quantitative data is not readily
available, its structural similarity to other small amino alcohols suggests it has limited solubility
in water and good solubility in solvents like dichloromethane and THF.
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Quantitative Data Summary

The key physical and chemical properties of 2-Aminophenethyl alcohol are summarized in the

table below.
Property Value Reference(s)
CAS Number 5339-85-5 [2]
Molecular Formula CsH11NO [1][2]
Molecular Weight 137.18 g/mol [1][2]

Light yellow to Yellow to
Appearance o [1]
Orange clear liquid

Boiling Point 147-148 °C at 3.5 mmHg [3]
Density 1.045 g/mL at 25 °C [3]
Refractive Index (n2°/D) 1.588 [3]

pKa (Amino Group, NHs*)

~4-5 (Estimated)

[4]

pKa (Hydroxyl Group)

~16-18 (Estimated)

[4]

Spectroscopic Profile

The spectroscopic data for 2-Aminophenethyl alcohol is consistent with its structure, containing
an ortho-substituted benzene ring, an ethyl alcohol chain, and a primary amino group.

e 'H Nuclear Magnetic Resonance (*H NMR): The proton NMR spectrum is expected to show
distinct signals for the aromatic, methylene, and amine/hydroxyl protons.

o Aromatic Protons: Four protons in the range of d 6.5-7.2 ppm, exhibiting complex splitting
patterns (multiplets) characteristic of an ortho-substituted benzene ring.

o Methylene Protons (-CH2-CH20H): A triplet around & 2.9 ppm for the two protons adjacent
to the aromatic ring (Ar-CHz).
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o Methylene Protons (-CH2-OH): A triplet around & 3.7 ppm for the two protons adjacent to
the hydroxyl group (-CHz2-0O).

o Amine and Hydroxyl Protons (-NHz, -OH): Broad singlets that can appear over a wide
range. The amine protons (-NHz) typically appear around & 3.5-4.5 ppm, while the alcohol
proton (-OH) signal is often found between & 2-5 ppm. Their chemical shift is highly
dependent on solvent, concentration, and temperature. These peaks will disappear upon
shaking the sample with D20.

e 13C Nuclear Magnetic Resonance (33C NMR): The carbon spectrum will show eight distinct
signals.

o Aromatic Carbons: Six signals in the & 115-145 ppm region. The carbon bearing the amino
group (C-NH2) would be the most upfield (around & 115-120 ppm), while the carbon
attached to the ethyl group would be around & 125-130 ppm.

o Methylene Carbons: The Ar-CHz carbon signal is expected around & 36-40 ppm, and the -
CH2-OH carbon signal would be further downfield, around & 60-65 ppm.

« Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for its
functional groups.

o O-H Stretch: A strong, broad band in the region of 3200-3550 cm™1.

o N-H Stretch: Two distinct, sharper peaks (asymmetric and symmetric stretching for a
primary amine) in the 3300-3500 cm~1 region, often superimposed on the broad O-H
band.

o C-H Stretch (Aromatic): Peaks just above 3000 cm™1.

o C-H Stretch (Aliphatic): Peaks just below 3000 cm~1 (2850-2960 cm™1).

o C=C Stretch (Aromatic): Medium to weak absorptions in the 1500-1600 cm~! range.
o C-O Stretch: A strong band in the 1000-1250 cm~1 region.

o Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular
ion (M*) peak at m/z = 137. Key fragmentation patterns would include the loss of water (M-
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18) and cleavage of the C-C bond between the methylene groups, with the major fragment
typically being the benzylic cation formed from the loss of CH20H (m/z = 106).

Chemical Reactivity and Applications

The reactivity of 2-Aminophenethyl alcohol is dominated by the interplay of its nucleophilic
amino group and the hydroxyl group. This makes it an ideal precursor for intramolecular
cyclization reactions to form five-membered nitrogen heterocycles.

Synthesis of Indolines

A primary application of 2-Aminophenethyl alcohol is its conversion to indoline, a core structure
in many pharmaceutical agents. This is typically achieved via a two-step, one-pot process
involving activation of the hydroxyl group followed by intramolecular nucleophilic substitution by

the amine.
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General Workflow: 2-Aminophenethyl Alcohol to Indoline
2-Aminophenethyl Alcohol
in Anhydrous DME

Step 1:
Activation

y

Add Thionyl Chloride (SOCIz)
(Maintain 20-30 °C)

Y
Intermediate Formation
(2-(2-Chloroethyl)aniline)

Step 2:
Cyclization

Add Aqueous NaOH
(Maintain <35 °C)

:

Intramolecular Cyclization
(Heat to 60 °C)

i

Indoline Product
(Workup & Purification)

Click to download full resolution via product page

Caption: General workflow for the synthesis of indoline from 2-aminophenethyl alcohol.

Synthesis of N-Acyl Indolines

2-Aminophenethyl alcohol can undergo a one-pot cyclization with various carboxylic acids in
the presence of triphenylphosphine (PPhs) and carbon tetrachloride (CCla) to directly yield N-
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acyl indolines.[5] This efficient reaction, known as the Appel reaction followed by intramolecular
amidation, provides a powerful method for creating a library of substituted indolines.

Workflow: One-Pot Synthesis of N-Acyl Indolines

2-Aminophenethyl Alcohol
+ Carboxylic Acid (R-COOH)
+ PPhs, CCls, NEt3
in Solvent (e.g., CHsCN)

tep 1
In-situ Activation of OH Group
(Appel Reaction Conditions)

tep 2

Gntermediate N—Acylatior)

tep 3

Intramolecular Cyclization

:

N-Acyl Indoline Product

Click to download full resolution via product page

Caption: Logical workflow for the one-pot synthesis of N-acyl indolines.

Dehydrogenative Cyclization to Indoles

A more advanced application is the direct synthesis of indoles from 2-aminophenethyl alcohol
through a ruthenium-catalyzed dehydrogenative N-heterocyclization.[6][7] This reaction
proceeds by first oxidizing the alcohol to an aldehyde, which then undergoes intramolecular
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condensation with the amine, followed by a final dehydrogenation to form the aromatic indole

ring. This method is notable for its atom economy, releasing only hydrogen gas and water as

byproducts.

Reaction Pathway: Ru-
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Caption: Key steps in the ruthenium-catalyzed synthesis of indole.

Experimental Protocol

S

The following sections provide detailed methodologies for the key transformations of 2-

Aminophenethyl alcohol.

Protocol: Synthesis of Indoline[8]

This procedure details the cyclization of 2-aminophenethyl alcohol to indoline.

o Apparatus Setup: A 500-mL, 3-necked

, round-bottomed flask is equipped with an overhead

stirrer, a thermocouple, and a pressure-equalizing addition funnel fitted with a nitrogen inlet.
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« Initial Charge: The flask is charged with anhydrous 1,2-dimethoxyethane (DME, 80 mL) and
thionyl chloride (SOClIz, 6.2 mL, 0.087 mol).

e Substrate Addition: A solution of 2-aminophenethyl alcohol (10.0 g, 0.070 mol) in DME (20
mL) is added dropwise to the stirred solution over 1-1.5 hours. The internal temperature is
maintained at 20-30 °C using an external cooling bath.

» Intermediate Formation: After the addition is complete, the reaction mixture is stirred for 6-7
hours at ambient temperature, during which the formation of the 2-(2-chloroethyl)aniline
intermediate occurs.

o Cyclization: Aqueous sodium hydroxide (2.5 N, 128 mL) is added via the addition funnel over
30 minutes, keeping the internal temperature below 35 °C with an ice bath.

e Heating: The reaction mixture is then warmed to 60 °C and stirred for 10 hours to drive the
intramolecular cyclization to completion.

o Workup: The mixture is cooled to ambient temperature and transferred to a separatory
funnel. Tert-butyl methyl ether (MTBE, 100 mL) and water (56 mL) are added. The organic
phase is separated, and the aqueous phase is extracted again with MTBE (56 mL).

 Purification: The combined organic phases are washed with brine (43 mL), dried over sodium
sulfate, and concentrated by rotary evaporation to yield crude indoline, which can be further
purified by distillation or crystallization as an oxalate salt.

Protocol: One-Pot Synthesis of N-Benzoylindoline
(Representative)[5]

This protocol is a representative example of the N-acyl indoline synthesis.

o Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and
a nitrogen inlet.

o Reagent Addition: To the flask is added 2-aminophenethyl alcohol (1.0 mmol), benzoic acid
(1.1 mmol), and triphenylphosphine (PPhs, 1.2 mmol).
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Solvent and Reagents: Anhydrous acetonitrile (10 mL) is added, followed by carbon
tetrachloride (CCla, 1.2 mmol) and triethylamine (NEts, 1.5 mmol).

Reaction: The reaction mixture is stirred at room temperature for 30 minutes and then heated
to reflux (approx. 82 °C) for 8-12 hours, or until TLC analysis indicates the consumption of
the starting material.

Workup: The reaction mixture is cooled to room temperature and the solvent is removed
under reduced pressure.

Purification: The residue is redissolved in dichloromethane and washed with 1N HCI,
saturated NaHCOs solution, and brine. The organic layer is dried over anhydrous Naz2SOa,
filtered, and concentrated. The crude product is purified by flash column chromatography on
silica gel to afford N-benzoylindoline.

Protocol: Ruthenium-Catalyzed Synthesis of Indole[7][9]

This procedure describes the dehydrogenative aromatization to form indole.

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.

Reagent Addition: The flask is charged with 2-aminophenethyl alcohol (1.0 mmol),
dichlorotris(triphenylphosphine)ruthenium(ll) [RuClz(PPhs)s3] (0.02 mmol, 2 mol%), and
anhydrous toluene (10 mL).

Reaction: The heterogeneous mixture is heated to reflux (approx. 110 °C) under a nitrogen
atmosphere. The reaction is monitored by TLC or GC-MS. The reaction typically runs for 12-
24 hours.

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is
removed by rotary evaporation.

Purification: The resulting residue is purified by flash column chromatography on silica gel
(using a hexane/ethyl acetate gradient) to isolate the pure indole product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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